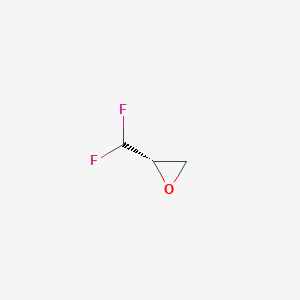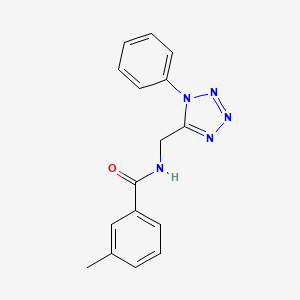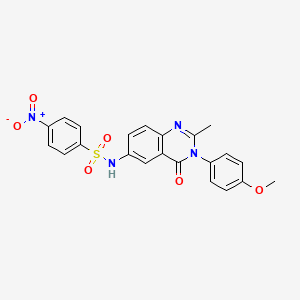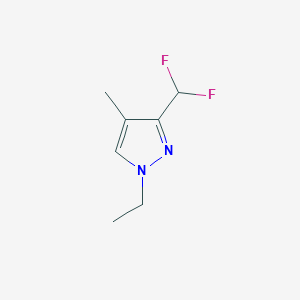
(2S)-2-(ジフルオロメチル)オキシラン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Difluoromethyl)oxirane is a chiral epoxide compound characterized by the presence of a difluoromethyl group attached to the oxirane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The difluoromethyl group imparts distinct electronic properties, making it a valuable building block in the synthesis of various bioactive molecules and materials.
科学的研究の応用
(2S)-2-(Difluoromethyl)oxirane has diverse applications in scientific research:
作用機序
Target of Action
The primary targets of (2S)-2-(Difluoromethyl)oxirane are aliphatic alcohols . These alcohols, with a wide variety of functional groups, are compatible to furnish the corresponding alkyl difluoromethyl ethers .
Mode of Action
(2S)-2-(Difluoromethyl)oxirane interacts with its targets through a difluorocarbene pathway . This pathway involves a five-membered transition state with the participation of water . The compound’s interaction with its targets results in the formation of alkyl difluoromethyl ethers .
Biochemical Pathways
The compound is involved in the difluoromethylation of aliphatic alcohols , which suggests it may influence pathways related to alcohol metabolism.
Result of Action
The molecular and cellular effects of (2S)-2-(Difluoromethyl)oxirane’s action result in the formation of alkyl difluoromethyl ethers from aliphatic alcohols . These ethers are formed in good to excellent yields under mild reaction conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2S)-2-(Difluoromethyl)oxirane. It’s worth noting that environmental factors can affect gene expression, which in turn can influence how a compound interacts with its targets .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Difluoromethyl)oxirane typically involves the epoxidation of alkenes using peracids such as peracetic acid or m-chloroperoxybenzoic acid. The reaction proceeds via the Prilezhaev reaction mechanism, where the peracid reacts with the alkene to form the epoxide . The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of (2S)-2-(Difluoromethyl)oxirane may involve continuous flow strategies to enhance scalability and efficiency. These methods address challenges such as insufficient interfacial contact in gas-liquid reactions and enable the use of fluorinated greenhouse gases as fluoroalkyl sources .
化学反応の分析
Types of Reactions: (2S)-2-(Difluoromethyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form difluoromethyl alcohols.
Oxidation: Oxidative cleavage of the oxirane ring can yield difluoromethyl ketones or aldehydes.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or hydroxides under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents such as ozone or potassium permanganate.
Major Products:
Nucleophilic Substitution: Difluoromethyl-substituted alcohols or ethers.
Reduction: Difluoromethyl alcohols.
Oxidation: Difluoromethyl ketones or aldehydes
類似化合物との比較
(2S)-2-(Trifluoromethyl)oxirane: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
(2S)-2-(Chloromethyl)oxirane: Contains a chloromethyl group, differing in electronic properties and reactivity.
(2S)-2-(Bromomethyl)oxirane: Features a bromomethyl group, with distinct reactivity compared to the difluoromethyl analog.
Uniqueness: (2S)-2-(Difluoromethyl)oxirane is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. This makes it a valuable intermediate in the synthesis of bioactive compounds and materials with enhanced properties .
特性
IUPAC Name |
(2S)-2-(difluoromethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-3(5)2-1-6-2/h2-3H,1H2/t2-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCQYMALCXGFFQ-REOHCLBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-pyridinyl)pyrimidine](/img/structure/B2362039.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2362041.png)
![1-[(3-fluorophenyl)methyl]-4-(naphthalen-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2362042.png)



![2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2362050.png)
![1-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2362052.png)

